molecular formula C12H12O2 B158590 1,5-Dimethoxynaphthalene CAS No. 10075-63-5

1,5-Dimethoxynaphthalene

Cat. No.: B158590
CAS No.: 10075-63-5
M. Wt: 188.22 g/mol
InChI Key: ANCSPRJFGGDREM-UHFFFAOYSA-N
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Description

1,5-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxynaphthalene can be synthesized through the methylation of 1,5-dihydroxynaphthalene. The process involves the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like petroleum ether, with sodium hydrosulfite added to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethoxynaphthalene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dimethoxynaphthalene
  • 1,4-Dimethoxynaphthalene
  • 2,6-Dimethoxynaphthalene

Comparison

1,5-Dimethoxynaphthalene is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to 1,6-dimethoxynaphthalene, it has different steric and electronic effects, leading to variations in its reactivity and applications .

Properties

IUPAC Name

1,5-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSPRJFGGDREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291265
Record name 1,5-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-63-5
Record name 1,5-Dimethoxynaphthalene
Source CAS Common Chemistry
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Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Naphthalene-1,5-diol (16.0 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) were stirred in acetone (300 mL) and dimethyl sulfate (32 mL) was added using syringe. The mixture was then heated to reflux under nitrogen overnight. Water (300 mL) was added after the mixture was cooled to room temperature. The precipitate was collected by filtration and washed with water (4×50 mL), then methanol (3×50 mL). After drying under vacuum, the solid was heated at reflux in ethanol (300 mL) for 2 hours. After cooling to room temperature, the desired product was then collected by filtration to give a pale brown solid (17.9 g, 95.2%). 1H NMR (500 MHz, CDCl3): δ 7.45 (d, J=8.5 Hz, 2H), 7.33 (t, J=8.5 Hz, 2H), 6.83 (d, J=8.5 Hz, 2H), 4.00 (s, 6H).
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95.2%

Synthesis routes and methods II

Procedure details

1,4,5,8-tetramethoxynaphthalene (3) is synthesized from 1,5-dihydroxynaphthalene (2) as a starting material through a known three-phase reaction, and then 1,4,5,8-tetramethoxynaphthalene (3) is demethylated to produce 5,8-dimethoxy-1,4-naphtoquinone(4) as a synthesis intermediate. A detailed synthesis method is disclosed in cited references presented in the reaction schemes above, and a solvent used herein may be a solvent that does not adversely affect the reaction, and examples of such a solvent are sodium hydroxide, acetonitrile, anhydrous methanol, N, N-dimethylformamide, and chloroform. The initial methylation is performed in such a manner that dimethyl sulfate is dropped to 1,5-dihydroxynaphthalene dissolved in sodium hydroxide in the presence of a nitrogen gas for 1 hour and the reaction was performed for 2 hours. The reaction product is re-crystallized with benzene to produce 1,5-dimethoxynaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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